molecular formula C16H19NO3 B14210069 1-(Morpholin-4-yl)-2-(1-phenylethylidene)butane-1,3-dione CAS No. 827574-19-6

1-(Morpholin-4-yl)-2-(1-phenylethylidene)butane-1,3-dione

Cat. No.: B14210069
CAS No.: 827574-19-6
M. Wt: 273.33 g/mol
InChI Key: DDVVAUJHICPBIH-UHFFFAOYSA-N
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Description

1-(Morpholin-4-yl)-2-(1-phenylethylidene)butane-1,3-dione is an organic compound that features a morpholine ring, a phenylethylidene group, and a butane-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Morpholin-4-yl)-2-(1-phenylethylidene)butane-1,3-dione can be synthesized through a multi-step process involving the following key steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized by reacting diethanolamine with a suitable dehydrating agent such as phosphorus oxychloride.

    Introduction of the Phenylethylidene Group: The phenylethylidene group can be introduced through a condensation reaction between acetophenone and an appropriate aldehyde in the presence of a base such as sodium hydroxide.

    Formation of the Butane-1,3-dione Moiety: The butane-1,3-dione moiety can be synthesized by reacting acetylacetone with a suitable electrophile such as benzyl chloride.

Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous processes. These processes often utilize automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Morpholin-4-yl)-2-(1-phenylethylidene)butane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride to form corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

1-(Morpholin-4-yl)-2-(1-phenylethylidene)butane-1,3-dione has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases such as cancer, inflammation, and neurological disorders.

    Material Science: The compound is explored for its potential use in the synthesis of novel materials with unique electronic, optical, or mechanical properties.

    Biological Studies: The compound is used as a probe or ligand in biochemical assays to study enzyme activity, receptor binding, and cellular signaling pathways.

    Industrial Applications: The compound is investigated for its potential use as an intermediate in the synthesis of fine chemicals, agrochemicals, and specialty polymers.

Mechanism of Action

The mechanism of action of 1-(Morpholin-4-yl)-2-(1-phenylethylidene)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or ion channels, leading to modulation of cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact mechanism of action depends on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

1-(Morpholin-4-yl)-2-(1-phenylethylidene)butane-1,3-dione can be compared with other similar compounds, such as:

    1-(Morpholin-4-yl)-2-(1-phenylethylidene)propan-1-one: This compound has a similar structure but lacks the butane-1,3-dione moiety, which may result in different chemical reactivity and biological activity.

    1-(Piperidin-4-yl)-2-(1-phenylethylidene)butane-1,3-dione: This compound features a piperidine ring instead of a morpholine ring, which may affect its pharmacokinetic and pharmacodynamic properties.

    1-(Morpholin-4-yl)-2-(1-phenylethylidene)butane-1,3-diol: This compound has a similar structure but contains a diol moiety instead of a dione moiety, which may influence its solubility and chemical stability.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that can be leveraged for various applications.

Properties

CAS No.

827574-19-6

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

1-morpholin-4-yl-2-(1-phenylethylidene)butane-1,3-dione

InChI

InChI=1S/C16H19NO3/c1-12(14-6-4-3-5-7-14)15(13(2)18)16(19)17-8-10-20-11-9-17/h3-7H,8-11H2,1-2H3

InChI Key

DDVVAUJHICPBIH-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C(=O)C)C(=O)N1CCOCC1)C2=CC=CC=C2

Origin of Product

United States

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